molecular formula C18H21N3O3 B2941123 Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate CAS No. 2411334-81-9

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate

Cat. No. B2941123
CAS RN: 2411334-81-9
M. Wt: 327.384
InChI Key: RTFVADHTAARTSN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate, also known as MEK162, is a small molecule inhibitor of MEK1 and MEK2, which are important kinases in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer. MEK inhibitors, including MEK162, have shown promise as targeted therapies for various types of cancer.

Mechanism of Action

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate inhibits the activity of MEK1 and MEK2, which are downstream effectors of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer and is involved in cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, this compound blocks the activation of ERK1/2, which are downstream targets of MEK1/2. This leads to inhibition of tumor cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activation of ERK1/2, which are involved in cell proliferation and survival. This compound also induces apoptosis (programmed cell death) in cancer cells, and inhibits angiogenesis (the formation of new blood vessels that tumors need to grow and spread).

Advantages and Limitations for Lab Experiments

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate has several advantages for use in lab experiments. It is a specific inhibitor of MEK1 and MEK2, which allows for precise targeting of the MAPK/ERK signaling pathway. This compound is also a small molecule, which makes it easy to synthesize and administer in vitro and in vivo. However, this compound also has some limitations. It may not be effective in all types of cancer, and its efficacy may vary depending on the genetic background of the tumor. This compound may also have off-target effects, which could limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate. One area of interest is the identification of biomarkers that can predict response to MEK inhibitors in different types of cancer. This could help to identify patients who are most likely to benefit from treatment with this compound. Another area of interest is the development of combination therapies that can enhance the efficacy of MEK inhibitors. This could involve combining this compound with other targeted therapies or with immunotherapies. Finally, there is a need for further research on the long-term effects of MEK inhibition, particularly in terms of potential resistance mechanisms and toxicity.

Synthesis Methods

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate can be synthesized using a multistep process involving several chemical reactions. The starting materials are commercially available and include 4-bromo-2-fluoroaniline, 1-ethyl-3-methyl-4-formylpyrazole, and methyl acrylate. The synthesis involves the formation of several intermediate compounds, which are then combined to form the final product.

Scientific Research Applications

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate has been extensively studied in preclinical and clinical settings as a potential treatment for various types of cancer. It has shown efficacy in inhibiting tumor growth and improving survival in animal models of melanoma, colorectal cancer, and other cancers. This compound has also been evaluated in clinical trials for melanoma, lung cancer, and other solid tumors, and has shown promising results in some patients.

properties

IUPAC Name

methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-20-12-15(14(2)19-20)13-21(16-8-6-5-7-9-16)17(22)10-11-18(23)24-3/h5-12H,4,13H2,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVADHTAARTSN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C2=CC=CC=C2)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)CN(C2=CC=CC=C2)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.